D-Erythrulose 4-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-erythrulose 4-phosphate is a ketotetrose phosphate that is D-erythrulose carrying a phosphono substituent at position O-4. It has a role as a bacterial metabolite. It derives from a D-erythrulose. It is a conjugate acid of a D-erythrulose 4-phosphate(2-). It is an enantiomer of a L-erythrulose 4-phosphate.
Scientific Research Applications
1. Role in MEP Pathway and Natural Compound Synthesis
D-Erythrulose 4-phosphate is integral to the methyl-D-erythritol 4-phosphate (MEP) pathway in plants, which synthesizes various natural compounds of biological and biotechnological importance. This pathway is targeted for developing new herbicides and antimicrobial drugs. Genetic manipulation of this pathway could enhance the production of medically and agriculturally significant compounds (Cordoba, Salmi, & León, 2009).
2. Enzymatic Conversion and Isomerization
An enzyme in beef liver has been identified that catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate. This enzyme, termed 'erythrose-4-phosphate isomerase', shows a notable specificity for its substrates and plays a key role in the metabolic processes involving these compounds (Terada et al., 1985).
3. Metabolism in Microorganisms
D-Erythrulose 4-phosphate has been observed in the metabolism of certain microorganisms, such as Alcaligenes faecalis, indicating its broader biological significance beyond plant systems. This reveals its role in diverse biochemical pathways and potential applications in microbial biotechnology (Hiatt & Horecker, 1956).
4. Isoprenoid Biosynthesis
Research has shown that D-erythrulose 4-phosphate plays a significant role in isoprenoid biosynthesis, specifically in the methylerythritol phosphate pathway. This insight is crucial for understanding the biosynthesis of isoprenoids, which have various industrial and therapeutic applications (Koppisch, Blagg, & Poulter, 2000).
properties
CAS RN |
92175-70-7 |
---|---|
Product Name |
D-Erythrulose 4-phosphate |
Molecular Formula |
C4H9O7P |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
[(2R)-2,4-dihydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h4-5,7H,1-2H2,(H2,8,9,10)/t4-/m1/s1 |
InChI Key |
WUVPHPUDYOVMOE-SCSAIBSYSA-N |
Isomeric SMILES |
C([C@H](C(=O)CO)O)OP(=O)(O)O |
SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
Other CAS RN |
92175-70-7 |
synonyms |
D-erythrulose 4-phosphate erythrulose 4-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.